molecular formula C20H17F3N6O2 B2479128 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2415540-33-7

2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2479128
CAS No.: 2415540-33-7
M. Wt: 430.391
InChI Key: ODNIRSULAIZCMZ-UHFFFAOYSA-N
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Description

2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of pyridine, oxazole, pyrrolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine and oxazole rings, followed by their coupling with the pyrrolo and pyrimidine moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps, and purification techniques like chromatography and crystallization are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N6O2/c21-20(22,23)17-3-5-25-19(26-17)29-10-13-8-28(9-14(13)11-29)18(30)15-6-16(31-27-15)12-2-1-4-24-7-12/h1-7,13-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNIRSULAIZCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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